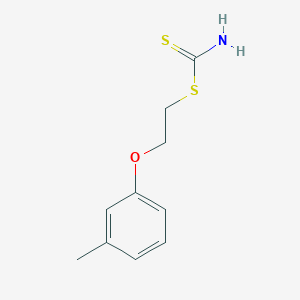
N-(4-ethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as EFTA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EFTA is a member of the class of compounds known as furan-2-ylmethylamides, which have been shown to possess a wide range of biological activities. In
科学研究应用
N-(4-ethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has shown promise as a therapeutic agent for the treatment of diabetes and obesity, as it has been shown to improve glucose tolerance and reduce body weight in animal models.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to exert a range of biochemical and physiological effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in macrophages and microglia. It has also been shown to reduce the levels of reactive oxygen species (ROS) in the brain, which can contribute to neurodegeneration. Additionally, this compound has been shown to improve glucose tolerance and reduce body weight in animal models of diabetes and obesity.
实验室实验的优点和局限性
One of the main advantages of using N-(4-ethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide in lab experiments is its wide range of biological activities, which makes it a versatile tool for investigating various disease states. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on N-(4-ethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to elucidate the mechanism of action of this compound in these diseases and to determine its efficacy in animal models. Another area of interest is the development of new derivatives of this compound with improved solubility and pharmacokinetic properties. Finally, the potential of this compound as a treatment for metabolic disorders such as diabetes and obesity warrants further investigation, particularly in human clinical trials.
合成方法
The synthesis of N-(4-ethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide involves the reaction of 4-ethoxybenzoyl chloride with tetrahydrofuran-2-methylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and the concentration of the reagents.
属性
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-20-12-7-5-11(6-8-12)17-15(19)14(18)16-10-13-4-3-9-21-13/h5-8,13H,2-4,9-10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYAHKLLRIXBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5018534.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide](/img/structure/B5018546.png)
![N-[2-methyl-4-(1H-pyrazol-3-yl)phenyl]nicotinamide](/img/structure/B5018549.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(3-methyl-2-quinoxalinyl)methyl]methanamine](/img/structure/B5018555.png)
![3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5018577.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide](/img/structure/B5018579.png)

![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5018581.png)
![1-(2-fluorobenzyl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5018589.png)
![1-(2,4-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5018591.png)

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol}](/img/structure/B5018599.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrophenyl)piperazine](/img/structure/B5018606.png)
![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B5018608.png)